5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide 5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 392236-51-0
VCID: VC4561954
InChI: InChI=1S/C31H23N3O5S/c1-17-8-4-6-10-23(17)34-29(36)27-19(3)33-30(22(15-32)28(27)26-13-12-18(2)38-26)40-16-24(35)21-14-20-9-5-7-11-25(20)39-31(21)37/h4-14H,16H2,1-3H3,(H,34,36)
SMILES: CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(O3)C)C#N)SCC(=O)C4=CC5=CC=CC=C5OC4=O)C
Molecular Formula: C31H23N3O5S
Molecular Weight: 549.6

5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

CAS No.: 392236-51-0

Cat. No.: VC4561954

Molecular Formula: C31H23N3O5S

Molecular Weight: 549.6

* For research use only. Not for human or veterinary use.

5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide - 392236-51-0

Specification

CAS No. 392236-51-0
Molecular Formula C31H23N3O5S
Molecular Weight 549.6
IUPAC Name 5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C31H23N3O5S/c1-17-8-4-6-10-23(17)34-29(36)27-19(3)33-30(22(15-32)28(27)26-13-12-18(2)38-26)40-16-24(35)21-14-20-9-5-7-11-25(20)39-31(21)37/h4-14H,16H2,1-3H3,(H,34,36)
Standard InChI Key LGUCGTKUHGQJFJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(O3)C)C#N)SCC(=O)C4=CC5=CC=CC=C5OC4=O)C

Introduction

The compound 5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a pyridine core, which is known for its diverse biological activities, and incorporates multiple functional groups such as cyano, furan, and sulfonyl moieties. These groups contribute to its unique chemical behavior and potential biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and electrophilic reactions to introduce the cyano group and the furan moiety. The specific conditions, such as solvents, temperatures, and catalysts, would vary based on the chosen synthetic route and are typically documented in specialized organic chemistry literature.

Potential Biological Activities

Compounds with similar structures, particularly those featuring pyridine cores and various functional groups, have shown potential in medicinal chemistry. They may interact with biological targets such as enzymes or receptors, although specific data on this compound's targets or pathways would require empirical studies, including binding assays or cellular assays.

Related Compounds and Research Findings

  • Related Compounds: Other compounds with similar structures, such as 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide, have been studied for their chemical properties and potential applications .

  • Research Findings: Studies on similar compounds often involve molecular docking to evaluate their potential as inhibitors for specific enzymes, such as 5-lipoxygenase (5-LOX) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator